molecular formula C19H20N4O5S B4905728 N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide (non-preferred name)

N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide (non-preferred name)

Cat. No.: B4905728
M. Wt: 416.5 g/mol
InChI Key: ZTYUAHOLNSITRG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-12(23(29(3,26)27)13-8-10-14(28-2)11-9-13)18(24)22-21-17-15-6-4-5-7-16(15)20-19(17)25/h4-12,20,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYUAHOLNSITRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, indole-2,3-dione, and methanesulfonyl chloride. The reaction conditions may involve:

    Step 1: Formation of the hydrazone intermediate by reacting indole-2,3-dione with hydrazine hydrate.

    Step 2: Coupling of the hydrazone intermediate with 4-methoxyaniline under acidic or basic conditions.

    Step 3: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications as an antibacterial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Indomethacin: An indole derivative with anti-inflammatory effects.

    Methanesulfonamide: A basic sulfonamide structure used in various chemical applications.

Uniqueness

N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide is unique due to its complex structure, which combines features of sulfonamides, indoles, and hydrazones. This unique combination may confer specific properties and applications not found in simpler compounds.

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